3-(3-Fluoro-5-methylphenyl)oxetan-3-ol
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Overview
Description
3-(3-Fluoro-5-methylphenyl)oxetan-3-ol is a chemical compound that belongs to the class of oxetanes. Oxetanes are four-membered cyclic ethers known for their unique ring strain and reactivity. This particular compound features a fluorine and a methyl group attached to a phenyl ring, which is further connected to an oxetane ring bearing a hydroxyl group. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-5-methylphenyl)oxetan-3-ol can be achieved through several methods, including:
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Intramolecular Cyclization: : This method involves the cyclization of a suitable precursor molecule containing both a hydroxyl group and a leaving group. For example, the reaction of 3-(3-Fluoro-5-methylphenyl)propan-1-ol with a base such as sodium hydride can lead to the formation of the oxetane ring through intramolecular nucleophilic substitution.
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[2+2] Cycloaddition: : The Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an alkene and a carbonyl compound, can be employed to synthesize oxetanes. In this case, the reaction of 3-(3-Fluoro-5-methylphenyl)acrolein with an appropriate alkene under UV light can yield the desired oxetane.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxyl group in 3-(3-Fluoro-5-methylphenyl)oxetan-3-ol can be oxidized to form a ketone or an aldehyde using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.
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Reduction: : The compound can undergo reduction reactions, particularly the reduction of the oxetane ring to form an open-chain diol. This can be achieved using reducing agents like lithium aluminum hydride.
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Substitution: : The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. For example, treatment with sodium methoxide can lead to the substitution of the fluorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: 3-(3-Fluoro-5-methylphenyl)oxetan-3-one
Reduction: 3-(3-Fluoro-5-methylphenyl)propan-1,3-diol
Substitution: 3-(3-Methoxy-5-methylphenyl)oxetan-3-ol
Scientific Research Applications
3-(3-Fluoro-5-methylphenyl)oxetan-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-5-methylphenyl)oxetan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity for certain biological targets, making it a potent modulator of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Fluoro-5-methylphenyl)oxetan-3-ol
- 3-(3-Ethyl-4-fluoro-5-methylphenyl)oxetan-3-ol
- 3-(3-Bromo-2-fluoro-5-methylphenyl)oxetan-3-ol
Uniqueness
3-(3-Fluoro-5-methylphenyl)oxetan-3-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11FO2 |
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Molecular Weight |
182.19 g/mol |
IUPAC Name |
3-(3-fluoro-5-methylphenyl)oxetan-3-ol |
InChI |
InChI=1S/C10H11FO2/c1-7-2-8(4-9(11)3-7)10(12)5-13-6-10/h2-4,12H,5-6H2,1H3 |
InChI Key |
BRDPEHXDBFJNEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2(COC2)O |
Origin of Product |
United States |
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